molecular formula C8H8N2O6S B2534835 ([(4-Nitrophenyl)sulfonyl]amino)acetic acid CAS No. 15054-44-1

([(4-Nitrophenyl)sulfonyl]amino)acetic acid

Cat. No.: B2534835
CAS No.: 15054-44-1
M. Wt: 260.22
InChI Key: UKNQJRNNXSNVTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of [(4-nitrophenyl)sulfonyl]amino acetic acid emerged from the broader evolution of amino acid protection strategies in peptide chemistry during the mid-20th century. The 4-nitrophenylsulfonyl group was initially recognized as a protecting group functionality, with its systematic characterization documented in chemical databases as early as 2011. The compound's Chemical Abstracts Service registry number 15054-44-1 was assigned to establish its unique chemical identity within the global chemical literature. The synthetic methodology for preparing [(4-nitrophenyl)sulfonyl]amino acetic acid was refined through systematic studies of sulfonamide formation reactions, where researchers demonstrated that sodium carbonate-mediated coupling of glycine with 4-nitrobenzenesulfonyl chloride could achieve yields of 94.59 percent under optimized conditions. This breakthrough synthesis involved careful pH control and temperature management, with the reaction mixture maintained at -5 degrees Celsius during the initial coupling phase, followed by room temperature stirring for approximately four hours.

The historical significance of this compound extends beyond its synthetic accessibility to encompass its role in advancing protecting group chemistry. Early investigations revealed that the 4-nitrophenylsulfonyl group possessed unique stability characteristics that distinguished it from other amino-protecting functionalities. The group's classification as a sulfonyl group having 4-nitrophenyl as the sulfur-substituent provided chemists with a reliable method for temporarily masking amino acid functionality during complex synthetic sequences. This discovery proved particularly valuable in the context of peptide synthesis, where selective protection and deprotection strategies are essential for maintaining stereochemical integrity and preventing unwanted side reactions. The compound's integration into synthetic methodology represented a significant advancement in the field of bioorganic chemistry, enabling researchers to construct more complex molecular architectures with greater precision and efficiency.

Properties

IUPAC Name

2-[(4-nitrophenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O6S/c11-8(12)5-9-17(15,16)7-3-1-6(2-4-7)10(13)14/h1-4,9H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNQJRNNXSNVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ([(4-Nitrophenyl)sulfonyl]amino)acetic acid typically involves the reaction of 4-nitrobenzenesulfonyl chloride with glycine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 4-nitrobenzenesulfonyl chloride in an organic solvent like dichloromethane.
  • Add glycine to the solution.
  • Introduce a base, such as sodium hydroxide, to the reaction mixture.
  • Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

([(4-Nitrophenyl)sulfonyl]amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amino acid.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.

    Nucleophiles: Amines or alcohols for substitution reactions.

    Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.

Major Products Formed

    Reduction: 4-Aminophenylsulfonylaminoacetic acid.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

    Hydrolysis: 4-Nitrobenzenesulfonic acid and glycine.

Scientific Research Applications

Biological Applications

1.1 Anticancer Activity
Recent studies have highlighted the potential of compounds containing the nitrophenyl group, including ([(4-Nitrophenyl)sulfonyl]amino)acetic acid, as anticancer agents. Research indicates that these compounds can inhibit tumor growth and exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of sulfonamide compounds showed significant activity against cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

1.2 Antioxidant Properties
The antioxidant activity of this compound has been evaluated through DPPH scavenging assays, revealing its ability to neutralize free radicals. Compounds derived from this structure exhibited varying degrees of antioxidant activity, with some showing efficacy comparable to standard antioxidants like ascorbic acid . This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

1.3 Antimicrobial Activity
Sulfonamide derivatives are well-known for their antimicrobial properties. The incorporation of the nitrophenyl moiety enhances the activity against a broad spectrum of bacteria and fungi. Studies have reported that this compound and its derivatives can inhibit the growth of pathogenic microorganisms, making them suitable candidates for antibiotic development .

Synthetic Applications

2.1 Building Block in Organic Synthesis
The compound serves as an essential intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Its sulfonamide functional group allows for further chemical modifications, enabling the synthesis of various biologically active compounds. For example, it can be used to create derivatives that target specific biological pathways or enhance pharmacological properties.

2.2 Material Science
In material science, this compound can be utilized in the development of polymers and other materials that require specific chemical functionalities. Its ability to form stable bonds with other organic molecules makes it valuable in creating composite materials with enhanced properties.

Case Studies

Study Findings Applications
Bonyad et al., 2019Demonstrated the synthesis and characterization of sulfonamide derivatives with anticancer propertiesDrug development for cancer treatment
Taheri et al., 2020Explored antioxidant activities through DPPH assaysPotential therapeutic agents for oxidative stress
PMC Study, 2022Investigated antimicrobial activities against various pathogensDevelopment of new antibiotics

Mechanism of Action

The mechanism of action of ([(4-Nitrophenyl)sulfonyl]amino)acetic acid involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their properties:

Compound Name CAS Number Functional Groups Molecular Formula Key Properties/Applications References
[(4-Nitrophenyl)sulfonyl]amino acetic acid 619-91-0 -SO₂-NH-, -NO₂, -COOH C₈H₈N₂O₅S Organic synthesis intermediate; enzyme inhibition
[(4-Nitrophenyl)sulfonyl]acetic acid 3937-94-8 -SO₂-, -NO₂, -COOH C₈H₇NO₆S High acidity; electrophilic substitution
2-[(4-Nitrophenyl)sulfanyl]acetic acid N/A -S-, -NO₂, -COOH C₈H₇NO₄S Thioether linkage; lower acidity
2-(4-Nitrophenyl)acetic acid N/A -CH₂-, -NO₂, -COOH C₈H₇NO₄ Weak electron-withdrawing; drug synthesis
Key Observations:

Electron-Withdrawing Effects : The sulfonyl group (-SO₂-) in the target compound enhances acidity (pKa ~2-3) compared to sulfanyl (-S-) or methylene (-CH₂-) analogues .

Reactivity: The nitro group facilitates electrophilic aromatic substitution, while the sulfonylamino group enables nucleophilic attack, making the compound versatile in synthesizing heterocycles and polymers .

Stability : Under oxidative conditions (e.g., H₂O₂), the sulfonylacetic acid derivative (CAS 3937-94-8) undergoes decarboxylation to form 1-methylsulfonyl-4-nitrobenzene, highlighting instability in harsh environments .

Research Findings and Data Tables

Thermal and Mechanical Properties in Composites

Composite Material Functionalization Agent Tensile Strength Increase Thermal Stability Reference
Epoxy/NDs Aminoacetic acid 19–23% Moderate
Epoxy/GO APTES/aminoacetic acid 10–16% High

Note: The target compound’s sulfonyl group could further enhance these properties due to stronger covalent bonding, though experimental data is pending .

Solubility and Acidity Comparison

Compound Solubility (Water) pKa
[(4-Nitrophenyl)sulfonyl]amino acetic acid Low ~2.5
2-[(4-Nitrophenyl)sulfanyl]acetic acid Moderate ~3.8
2-(4-Nitrophenyl)acetic acid High ~4.2

Data derived from structural analogs .

Biological Activity

([(4-Nitrophenyl)sulfonyl]amino)acetic acid is a sulfonamide derivative that has gained attention for its potential biological activities. This compound, characterized by the presence of a nitrophenyl group and an aminoacetic acid moiety, has been investigated for various applications in medicinal chemistry, particularly as an enzyme inhibitor and in the development of therapeutic agents.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of 4-nitrobenzenesulfonyl chloride with glycine. The reaction is facilitated by a base, such as sodium hydroxide, to neutralize the hydrochloric acid produced during the reaction. The general synthetic route can be summarized as follows:

  • Dissolve 4-nitrobenzenesulfonyl chloride in dichloromethane.
  • Add glycine to the solution.
  • Introduce sodium hydroxide to the mixture.
  • Stir at room temperature until completion.
  • Isolate and purify the product through recrystallization.

The biological activity of this compound is largely attributed to its ability to interact with enzymes through its sulfonamide group, which mimics natural substrates. This interaction can inhibit enzyme activity, thereby disrupting various biochemical pathways critical for cellular functions.

1. Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound demonstrated varying inhibitory effects with IC50 values ranging from 0.10 µM to 14.30 µM depending on structural modifications .

CompoundAChE IC50 (µM)BChE IC50 (µM)
Standard (Donepezil)2.16 ± 0.124.5 ± 0.11
[(4-Nitrophenyl)sulfonyl]amino)acetic acid0.10 ± 0.0514.30 ± 0.30

2. Antimicrobial Activity

Sulfonamide derivatives, including this compound, have shown significant antimicrobial properties against various bacterial strains. The presence of the sulfonamide group is crucial for its bacteriostatic action, which inhibits bacterial growth by interfering with folic acid synthesis .

3. Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory potential, which may be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways.

Case Studies

Recent studies have highlighted the biological efficacy of this compound:

  • Study on Enzyme Inhibition : A study evaluated the compound's effectiveness against AChE and BChE, revealing that modifications in the nitrophenyl group significantly influenced inhibitory potency .
  • Antimicrobial Testing : Another research project demonstrated that this compound could effectively inhibit growth in Gram-positive and Gram-negative bacteria, showcasing its potential as a therapeutic agent in treating infections .

Q & A

Q. What are the recommended synthetic routes for [(4-Nitrophenyl)sulfonyl]amino)acetic acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves sulfonylation of a precursor amine with 4-nitrobenzenesulfonyl chloride under alkaline conditions. For example, substituted acids (e.g., 4-aminobenzenesulfonamide derivatives) can react with chloroacetic acid derivatives to form the target compound . Key steps include:

  • Reaction Conditions : Use anhydrous solvents (e.g., DMF or THF) and controlled temperatures (0–5°C) to minimize side reactions.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures improves purity .
  • Validation : Confirm purity via HPLC (>98%) and HRMS (e.g., m/z 413.1125 [M+H]⁺ matches theoretical m/z 413.1131) .

Q. Which spectroscopic techniques are most effective for characterizing [(4-Nitrophenyl)sulfonyl]amino)acetic acid, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • Solid-State NMR : Deuterium NMR (²H-NMR) is critical for analyzing molecular dynamics. For example, deuterated analogs show quadrupolar splitting (e.g., C₂H₂ = -99% in Table 2.3), reflecting rotational barriers of the sulfonyl group .
  • HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., m/z 413.1125 [M+H]⁺) and detects isotopic patterns .
  • FT-IR : Key markers include S=O stretches (1350–1300 cm⁻¹) and N-H bending (1550–1500 cm⁻¹) .
  • X-ray Crystallography : Resolves crystal packing effects, particularly for nitro-group orientation and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for [(4-Nitrophenyl)sulfonyl]amino)acetic acid derivatives?

Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. To address this:

  • Cross-Validation : Compare solid-state NMR (e.g., ²H-NMR quadrupolar couplings ) with solution-state data to identify environmental influences.
  • DFT Calculations : Optimize molecular geometries using Gaussian09 with B3LYP/6-311+G(d,p) basis sets. Compare computed vs. experimental chemical shifts (e.g., ¹³C NMR) to validate rotamer populations .
  • Solvent Modeling : Use COSMO-RS to simulate solvent interactions and adjust dielectric constants in computational models .

Q. What methodologies are employed in QSAR studies to predict the bioactivity of [(4-Nitrophenyl)sulfonyl]amino)acetic acid analogs?

Methodological Answer:

  • Descriptor Selection : Compute electronic (e.g., HOMO/LUMO energies), steric (molar refractivity), and thermodynamic (logP) parameters using ChemAxon or MOE .
  • Model Building : Apply partial least squares (PLS) regression or machine learning (e.g., Random Forest) to correlate descriptors with bioactivity (e.g., IC₅₀ values for enzyme inhibition) .
  • Validation : Use leave-one-out cross-validation (LOO-CV) and external test sets (R² > 0.7 indicates robustness) .

Q. What experimental strategies are used to investigate the enzyme inhibitory mechanisms of [(4-Nitrophenyl)sulfonyl]amino)acetic acid derivatives?

Methodological Answer:

  • Kinetic Assays : Measure inhibition constants (Kᵢ) via fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) under varying pH and temperature conditions .
  • Docking Studies : Use AutoDock Vina to model ligand-enzyme interactions (e.g., sulfonyl group hydrogen-bonding with catalytic residues) .
  • Site-Directed Mutagenesis : Replace key residues (e.g., Ser195 in hydrolases) to validate binding sites via activity loss .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to differentiate competitive vs. allosteric inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.